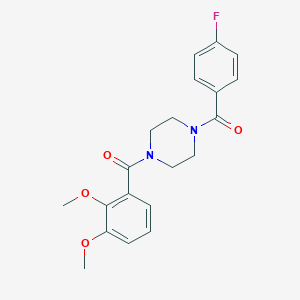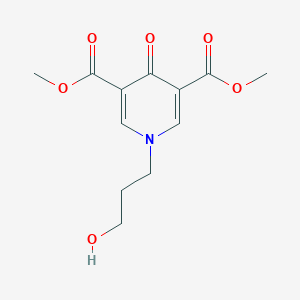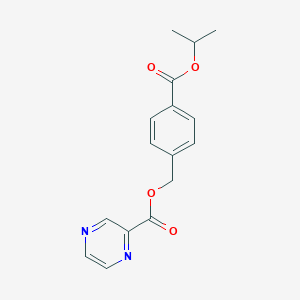
1-(2-Pyridinylmethyl)-4-(1-pyrrolidinyl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Pyridinylmethyl)-4-(1-pyrrolidinyl)piperidine (PMPP) is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. PMPP belongs to the class of piperidine derivatives and has been found to have several biochemical and physiological effects.
Mechanism of Action
The mechanism of action of 1-(2-Pyridinylmethyl)-4-(1-pyrrolidinyl)piperidine is not fully understood. However, it has been proposed that this compound exerts its effects by modulating the activity of certain neurotransmitters in the brain, including dopamine and serotonin. This compound has also been found to bind to the mu-opioid receptor, which is involved in pain perception.
Biochemical and Physiological Effects:
This compound has several biochemical and physiological effects, including its ability to reduce inflammation and pain, inhibit cancer cell growth, and modulate neurotransmitter activity. This compound has also been found to have anxiolytic and antidepressant effects in animal models.
Advantages and Limitations for Lab Experiments
1-(2-Pyridinylmethyl)-4-(1-pyrrolidinyl)piperidine has several advantages for lab experiments, including its high potency and selectivity. However, this compound has limitations, including its potential toxicity and the need for careful monitoring and purification during synthesis.
Future Directions
There are several future directions for 1-(2-Pyridinylmethyl)-4-(1-pyrrolidinyl)piperidine research, including its potential use as a therapeutic agent for various diseases, including cancer, inflammation, and pain. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects. Further research is also needed to develop new synthesis methods for this compound to improve its yield and purity.
Conclusion:
In conclusion, this compound is a promising chemical compound that has several potential therapeutic applications. Its ability to reduce inflammation and pain, inhibit cancer cell growth, and modulate neurotransmitter activity make it an attractive candidate for further research. However, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects.
Synthesis Methods
1-(2-Pyridinylmethyl)-4-(1-pyrrolidinyl)piperidine can be synthesized using a variety of methods, including the reaction of 1-benzylpiperidine with pyridinecarboxaldehyde in the presence of sodium borohydride. Another method involves the reaction of 1-benzylpiperidine with 2-pyridinemethanol in the presence of trifluoroacetic acid. The synthesis of this compound requires careful monitoring and purification to obtain a high yield and purity.
Scientific Research Applications
1-(2-Pyridinylmethyl)-4-(1-pyrrolidinyl)piperidine has been extensively studied for its potential therapeutic applications, including its use as an anti-inflammatory agent, anti-cancer agent, and analgesic agent. Several studies have reported the efficacy of this compound in reducing inflammation and pain in animal models. Additionally, this compound has been found to exhibit anti-cancer properties by inhibiting the growth of cancer cells.
properties
Molecular Formula |
C15H23N3 |
|---|---|
Molecular Weight |
245.36 g/mol |
IUPAC Name |
2-[(4-pyrrolidin-1-ylpiperidin-1-yl)methyl]pyridine |
InChI |
InChI=1S/C15H23N3/c1-2-8-16-14(5-1)13-17-11-6-15(7-12-17)18-9-3-4-10-18/h1-2,5,8,15H,3-4,6-7,9-13H2 |
InChI Key |
FWFDMSSNNNZSPN-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)C2CCN(CC2)CC3=CC=CC=N3 |
Canonical SMILES |
C1CCN(C1)C2CCN(CC2)CC3=CC=CC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-acetyl-5-(4-fluorophenyl)-3-hydroxy-1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B246886.png)
![4-acetyl-3-hydroxy-1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B246888.png)
![1-[4-(1-Benzylpiperidin-4-yl)piperazin-1-yl]-2-(4-chlorophenoxy)ethanone](/img/structure/B246889.png)
methanone](/img/structure/B246890.png)
![1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(3,5-dimethoxybenzoyl)piperazine](/img/structure/B246891.png)

![N-(2,3-dimethylphenyl)-4-[5-(2-thienyl)-2H-tetraazol-2-yl]-1-piperidinecarbothioamide](/img/structure/B246894.png)

![N-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]furan-2-carboxamide](/img/structure/B246898.png)


![1-(3,4-Dimethoxybenzoyl)-4-[(2-naphthyloxy)acetyl]piperazine](/img/structure/B246910.png)

![1-[3-(2-methoxyphenoxy)propyl]-1H-indazole](/img/structure/B246918.png)